5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 338793-35-4) is a pyrrol-2-one derivative with the molecular formula C₂₄H₁₈ClFN₂O₂ and a molecular weight of 420.868 g/mol . Its IUPAC name reflects a complex substitution pattern: a 4-chloroanilino group at position 5, a 4-fluorophenyl group at position 4, and a 4-methoxyphenyl group at position 1. The Z-configuration of the methylene group is explicitly noted in its systematic nomenclature .
Properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-30-21-12-10-20(11-13-21)28-23(15-27-19-8-4-17(25)5-9-19)22(14-24(28)29)16-2-6-18(26)7-3-16/h2-15,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIZVWAJOLDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , often referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its therapeutic effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- A pyrrole ring
- A methylene bridge with a chlorinated aniline moiety
- Fluorophenyl and methoxyphenyl substituents
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
Case Study:
A study published in ACS Omega reported that newly synthesized pyrrole derivatives showed selective antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial efficacy of similar compounds indicated promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its ability to inhibit key enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
Research Findings:
In vitro studies demonstrated that the compound significantly inhibited AChE activity, suggesting its potential use in neurodegenerative disease therapies .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5-[(4-chloroanilino)methylene] | 75% |
| Ascorbic Acid | 90% |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Blocking the activity of enzymes like AChE.
- Antioxidant Defense : Reducing oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrol-2-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity: The reference compound’s 4-methoxyphenyl and 4-fluorophenyl groups contrast with thiophene (in ) or nitrophenyl (in ), which alter electronic properties. Thiophene introduces aromatic heterocyclic character, while nitro groups enhance electrophilicity. Diethylaminoethyl (in ) and tetrahydrofuranmethyl (in ) substituents likely improve solubility or binding interactions compared to the reference compound’s methoxyphenyl group.
Synthetic Approaches :
- Only the thiophene-containing compound () specifies a base-catalyzed cyclization route, emphasizing the role of propargylamine intermediates. The reference compound’s synthesis remains unspecified but may involve similar cyclization or cross-coupling strategies.
Pharmacological Potential: While explicit data for the reference compound is lacking, analogues like and are noted for bioactivity, suggesting that substituents such as thiophene or acetyl groups could enhance target engagement.
Analytical Characterization :
- Structural elucidation of these compounds likely employs X-ray crystallography refined via programs like SHELXL (e.g., ), a standard for small-molecule analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
